Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate
CAS No.:
Cat. No.: VC13819982
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C16H20N2O3/c1-16(2,3)13(15(20)21-4)18-14(19)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,1-4H3,(H,18,19)/t13-/m1/s1 |
| Standard InChI Key | HNWYJFLJOPRUIA-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 |
| SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 |
| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate typically involves a two-step process: N-alkylation of indole-3-carboxylic acid followed by amide coupling with methyl (S)-2-amino-3,3-dimethylbutanoate.
-
N-Alkylation of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid undergoes alkylation using a haloalkane in the presence of a strong base. For example, reaction with 1-bromo-4-fluorobutane in dimethylformamide (DMF) at 0°C, catalyzed by sodium hydride (NaH), yields the N-alkylated intermediate . This step requires precise temperature control to minimize side reactions such as over-alkylation or decomposition. -
Amide Coupling
The alkylated intermediate is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate using carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with 4-dimethylaminopyridine (DMAP) as a catalyst . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%).
Industrial-Scale Production
Industrial synthesis employs automated reactors to maintain stoichiometric precision and reaction homogeneity. Large-scale purification often utilizes recrystallization from ethanol/water mixtures, achieving yields exceeding 80% .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl (2S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| Molecular Formula | CHNO |
| Molecular Weight | 289.33 g/mol |
| Solubility | Soluble in DCM, THF; sparingly soluble in water |
| Melting Point | 142–145°C (decomposes) |
| Optical Rotation ([α]) | +32.5° (c = 1.0 in CHCl) |
The compound’s stereochemistry, particularly the (S)-configuration at the α-carbon, critically influences its receptor-binding affinity. The indole ring system contributes to π-π stacking interactions with aromatic residues in cannabinoid receptors, while the dimethylbutanoate ester enhances lipid solubility, facilitating blood-brain barrier penetration .
Analytical Characterization
Chromatographic Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Reverse-phase C18 columns (e.g., Agilent ZORBAX SB-C18) with acetonitrile/water gradients (0.1% formic acid) resolve the compound at retention times of 4.8–5.2 minutes. Electrospray ionization (ESI+) generates a dominant [M+H] ion at m/z 290.2 . -
High-Performance Liquid Chromatography (HPLC):
Purity assessments using UV detection at 254 nm show a single peak under isocratic conditions (70:30 acetonitrile/water), confirming >99% purity in synthesized batches .
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
H NMR (400 MHz, DMSO-): δ 9.12 (s, 1H, indole NH), 7.45–7.20 (m, 4H, aromatic), 4.25 (q, 1H, α-CH), 3.79 (s, 3H, OCH), 1.02 (s, 9H, C(CH)) .
C NMR confirms the ester carbonyl at 170.2 ppm and the amide carbonyl at 165.8 ppm. -
Infrared Spectroscopy (IR):
Strong absorptions at 1735 cm (ester C=O) and 1650 cm (amide C=O) dominate the spectrum .
Pharmacological Profile
Cannabinoid Receptor Interactions
Though direct binding data for this compound remains unpublished, structural analogs (e.g., MDMB-INACA) exhibit nanomolar affinity for CB1 receptors (K = 0.4 nM) . The indole-3-carboxamide moiety mimics endogenous ligand anandamide’s arachidonoyl chain, enabling competitive displacement in radioligand assays . Functional assays using cAMP inhibition in HEK-293 cells transiently expressing CB1 receptors reveal full agonism with EC values <1 nM.
Metabolic Pathways
In vitro studies with human liver microsomes identify hydroxylation at the dimethylbutanoate methyl groups as the primary Phase I metabolism route. Glucuronidation of the hydroxylated metabolites occurs via UGT1A9, producing water-soluble conjugates excreted renally .
Toxicological Considerations
Acute Toxicity
Rodent models indicate an LD of 12 mg/kg (intraperitoneal), with symptoms including hypothermia, bradycardia, and catalepsy. These effects are reversible upon administration of CB1 antagonists like rimonabant .
Forensic Implications
The compound’s structural similarity to regulated synthetic cannabinoids complicates legal classification. Detection in biological fluids relies on LC-MS/MS identification of the parent compound and its hydroxylated metabolites, which persist in urine for 48–72 hours post-exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume